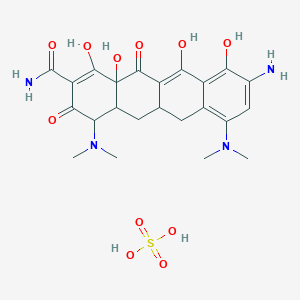
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid is a derivative of tetracycline antibiotics. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the basic tetracycline structure. The process includes:
Amination: Introduction of the amino group at the 9th position.
Dimethylation: Addition of dimethylamino groups at the 4th and 7th positions.
Hydroxylation: Introduction of hydroxyl groups at the 1st, 10th, 11th, and 12a positions.
Carboxamidation: Addition of a carboxamide group at the 2nd position.
These reactions typically require specific catalysts and conditions, such as controlled temperatures and pH levels, to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antibacterial properties and effects on bacterial cell walls.
Medicine: Investigated for potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
作用機序
The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts the translation process, ultimately leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Tetracycline: The parent compound with a similar structure but lacking some modifications.
Minocycline: A derivative with additional modifications that enhance its antibacterial properties.
Doxycycline: Another tetracycline derivative with improved pharmacokinetic properties.
Uniqueness
The compound’s unique combination of amino, dimethylamino, hydroxyl, and carboxamide groups gives it distinct antibacterial properties and a broader spectrum of activity compared to its counterparts.
特性
分子式 |
C23H30N4O11S |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4) |
InChIキー |
NIPQNMFANKZKNK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


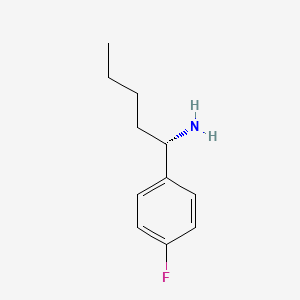
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
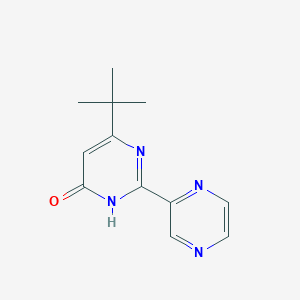
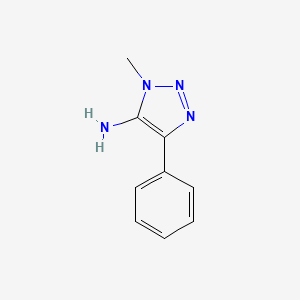
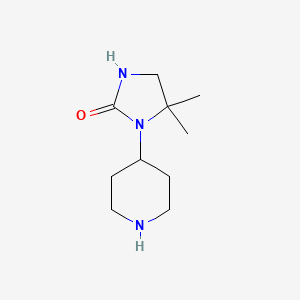
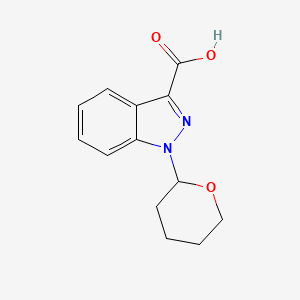

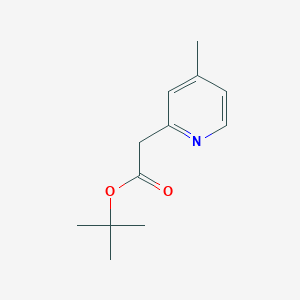

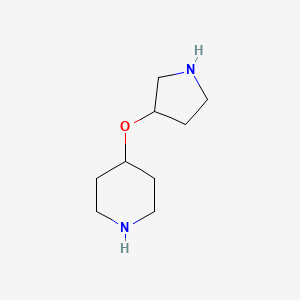
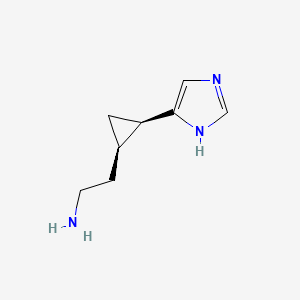

![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
